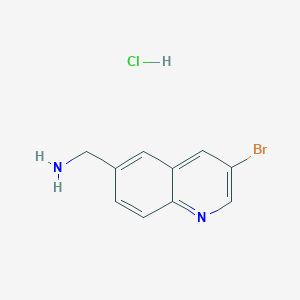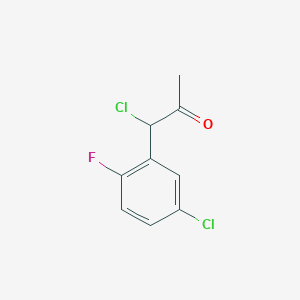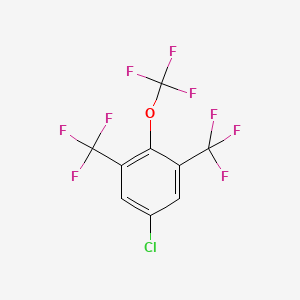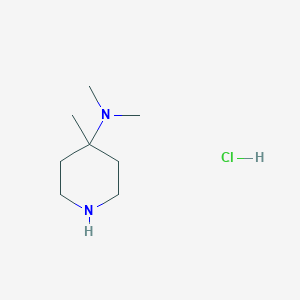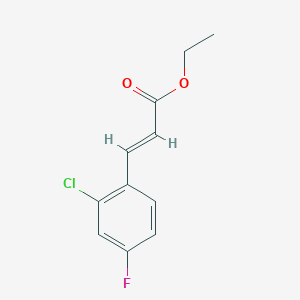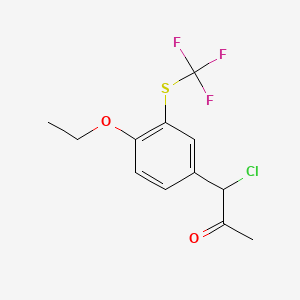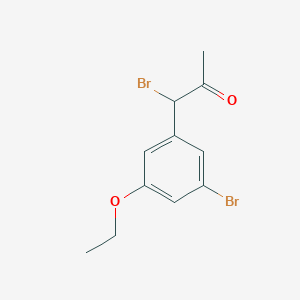
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one is an organobromine compound with the molecular formula C11H12Br2O2 It is a derivative of propanone, featuring bromine and ethoxy substituents on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one can be synthesized through a multi-step process involving the bromination of 3-ethoxyphenylpropan-2-one. The typical synthetic route includes:
Bromination: The starting material, 3-ethoxyphenylpropan-2-one, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. This step introduces bromine atoms to the phenyl ring.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylpropanones.
Reduction: Formation of 1-bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-bromo-1-(3-bromo-5-ethoxyphenyl)propanoic acid.
Applications De Recherche Scientifique
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one involves its interaction with biological targets through its bromine and carbonyl functional groups. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure with a methoxy group instead of an ethoxy group.
3-Bromo-1-(4-bromophenyl)propan-1-one: Similar structure but lacks the ethoxy substituent.
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Similar structure with methyl groups instead of ethoxy and bromine substituents.
Uniqueness
1-Bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one is unique due to the presence of both bromine and ethoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents provides distinct chemical properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C11H12Br2O2 |
|---|---|
Poids moléculaire |
336.02 g/mol |
Nom IUPAC |
1-bromo-1-(3-bromo-5-ethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H12Br2O2/c1-3-15-10-5-8(4-9(12)6-10)11(13)7(2)14/h4-6,11H,3H2,1-2H3 |
Clé InChI |
ZUVMQNLKKKKCCP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1)C(C(=O)C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




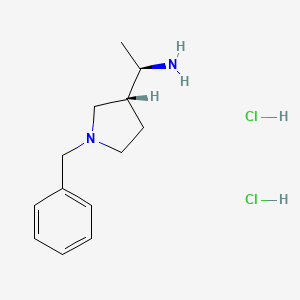
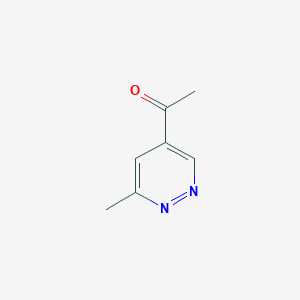

![3-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14042590.png)

